Cas no 2248375-62-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a 2-methoxythiophene-3-carboxylate moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing phthalimide group enhances stability, while the methoxythiophene moiety offers potential for further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions or as a building block for heterocyclic systems. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Suitable for research applications, it demonstrates utility in developing bioactive molecules or materials with tailored properties.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate structure
2248375-62-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate
CAS No:2248375-62-2
MF:C14H9NO5S
MW:303.289962530136
CID:6255315
PubChem ID:165724681
Update Time:2025-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248375-62-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate
    • EN300-6514148
    • Inchi: 1S/C14H9NO5S/c1-19-14-10(6-7-21-14)13(18)20-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3
    • InChI Key: DHZPFAWIHVXYLK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1OC)C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 303.02014356g/mol
  • Monoisotopic Mass: 303.02014356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 101Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate: A Comprehensive Overview

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate, identified by the CAS number 2248375-62-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoindoles, which are known for their unique structural properties and versatile reactivity. The molecule combines an isoindole ring system with a thiophene moiety, making it a valuable substrate for further functionalization and exploration in synthetic chemistry.

The structure of this compound is characterized by a bicyclic isoindole system fused with a thiophene ring. The isoindole portion contributes to the molecule's aromaticity and stability, while the thiophene group introduces electron-withdrawing properties and enhances its reactivity in certain chemical transformations. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery, particularly in the development of bioactive molecules targeting specific cellular pathways.

One of the most notable aspects of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-3-carboxylate is its potential as a building block for more complex structures. Researchers have demonstrated that this compound can undergo various reactions, including nucleophilic substitution and coupling reactions, to form advanced architectures. For instance, its carboxylate group can serve as an electrophilic site for nucleophilic attack, enabling the construction of amide bonds or ester linkages. This versatility makes it a valuable tool in medicinal chemistry for designing molecules with desired pharmacokinetic properties.

In terms of synthesis, this compound can be prepared through a variety of methods. One common approach involves the condensation of an appropriate isoindole derivative with a thiophene-containing precursor under controlled conditions. Recent advancements in catalytic methodologies have further streamlined its synthesis, making it more accessible for large-scale production. The use of transition metal catalysts has been particularly effective in facilitating key steps such as coupling reactions and cyclizations.

The application of CAS No 22483756 extends beyond synthetic chemistry into materials science. Its electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Studies have shown that incorporating such heterocyclic compounds into polymer frameworks can enhance charge transport properties, which is crucial for applications like organic photovoltaics and field-effect transistors.

Moreover, the biological activity of this compound has been a subject of recent investigations. Preliminary assays indicate that it exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. These findings suggest that further exploration into its pharmacological profile could lead to its development as a therapeutic agent or a lead compound for drug design.

In conclusion, 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxythiophene-carboxylate represents a promising compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry and materials science.

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